molecular formula C6H12ClN3 B1406714 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride CAS No. 1396762-20-1

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Cat. No. B1406714
CAS RN: 1396762-20-1
M. Wt: 161.63 g/mol
InChI Key: KRCFGJPYGKFYQB-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1396762-20-1. It has a molecular weight of 161.63 . The IUPAC name for this compound is 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3.ClH/c1-5(7)6-3-8-9(2)4-6;/h3-5H,7H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Platelet Antiaggregating and Pharmacological Activities

  • Research shows that derivatives of 1H-pyrazole, similar to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, exhibit platelet antiaggregating activities, as well as other pharmacological effects like hypotensive, antiarrhythmic, and sedative activities in rats and mice (Bruno et al., 1991).

DNA Binding and Cytotoxicity Studies

  • Cu(II) complexes with ligands related to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride have shown effective DNA binding and possess moderate cytotoxicity for various cancer cell lines, indicating potential in cancer research and therapy (Kumar et al., 2012).

Metal Complexes and Ligand Decomposition

  • Studies involving low symmetry pyrazole-based tripodal tetraamine ligands, akin to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, have led to the formation of various metal complexes, offering insights into coordination chemistry and potential applications in catalysis or material science (Cubanski et al., 2013).

Local Anesthetic and Analgesic Activities

  • Similar pyrazole derivatives have been synthesized with significant local anesthetic and analgesic activities, which could be useful in developing new pain management drugs (Bruno et al., 1994).

Catalysis in Polymerization

  • Cu(II) complexes containing ligands related to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride have been used as pre-catalysts for the ring-opening polymerization of lactides, indicating its potential use in polymer science (Cho et al., 2019).

IGF-1R Inhibitors in Cancer Research

  • Certain analogs of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride have shown improved potency as IGF-1R inhibitors, suggesting potential applications in cancer treatment (Saulnier et al., 2008).

Safety And Hazards

The compound has a hazard statement H314, indicating that it causes severe skin burns and eye damage . The safety information pictograms indicate corrosion . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-8-9(2)4-6;/h3-5H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCFGJPYGKFYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

CAS RN

1396762-20-1
Record name 1H-Pyrazole-4-methanamine, α,1-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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